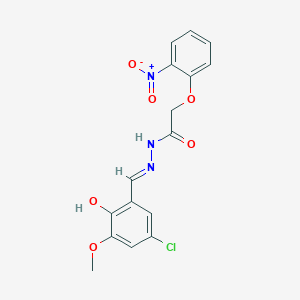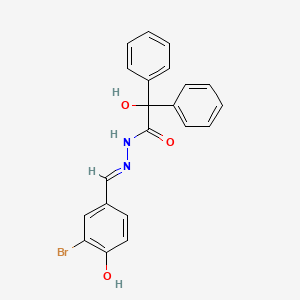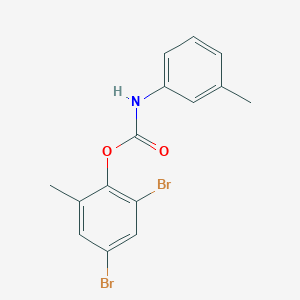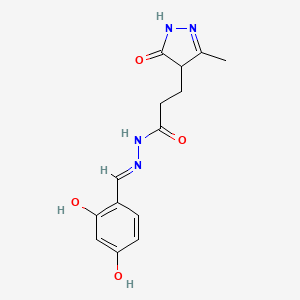![molecular formula C19H18F3N3O3 B6086864 3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6086864.png)
3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as NPB-TZ and belongs to the class of benzamide derivatives.
Mecanismo De Acción
The mechanism of action of 3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide is not fully understood. However, it has been proposed that this compound acts as a dopamine D2 receptor antagonist and inhibits the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which may have neuroprotective effects. Additionally, it has been suggested that this compound may modulate the activity of other neurotransmitters such as serotonin and norepinephrine.
Biochemical and physiological effects:
Studies have shown that 3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide has various biochemical and physiological effects. In animal models, this compound has been shown to improve cognitive function, reduce motor deficits, and increase locomotor activity. It has also been shown to have antioxidant and anti-inflammatory properties. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide is its high potency and selectivity for dopamine D2 receptors. This makes it an ideal tool for studying the dopamine system and its role in various diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide. One direction is to further investigate its potential as a neuroprotective agent and its effects on other neurotransmitter systems. Another direction is to explore its anti-tumor activity and its potential as a chemotherapeutic agent. Additionally, there is a need for the development of more soluble analogs of this compound for in vivo studies.
Métodos De Síntesis
The synthesis of 3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide involves the reaction between 3-nitrobenzoic acid and 2-(1-piperidinyl)-5-(trifluoromethyl)aniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In neuroscience, it has been studied for its effects on the dopamine system and its potential as a neuroprotective agent. In cancer research, it has been evaluated for its anti-tumor activity and its potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
3-nitro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c20-19(21,22)14-7-8-17(24-9-2-1-3-10-24)16(12-14)23-18(26)13-5-4-6-15(11-13)25(27)28/h4-8,11-12H,1-3,9-10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHUACMPIHVSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-hydroxy-3-(4-methoxy-2-{[(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6086785.png)
![{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol](/img/structure/B6086793.png)
![1-[(6-methyl-2-pyridinyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6086800.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6086822.png)


![5-amino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6086857.png)


![1-[3-(4-{[(2,3-difluoro-4-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6086879.png)
![3-(2-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6086883.png)
![ethyl 4-{[3-(ethoxycarbonyl)-4,4,4-trifluoro-3-hydroxybutanoyl]amino}benzoate](/img/structure/B6086890.png)
![2-(2,1,3-benzoxadiazol-5-ylmethyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086895.png)